molecular formula C26H33N3O2 B11415060 N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B11415060
M. Wt: 419.6 g/mol
InChI Key: WGSDEFQPQMNFEY-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole core, a cyclohexanecarboxamide group, and a methylphenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Methylphenoxypropyl Side Chain: This step involves the reaction of the benzodiazole intermediate with 3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Cyclohexanecarboxamide Group: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole and cyclohexanecarboxamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole and cyclohexanecarboxamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of benzodiazole derivatives with biological targets. It may also serve as a probe for investigating the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the cyclohexanecarboxamide group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(2-methylphenoxy)-N-[3-(2-methylphenoxy)propyl]-1-propanamine hydrochloride
  • 3-methyl-N-[3-(2-methylphenoxy)propyl]-1-butanamine hydrochloride

Uniqueness

N-(2-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is unique due to its combination of a benzodiazole core and a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

N-[2-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C26H33N3O2/c1-20-9-7-12-22(19-20)31-18-8-17-29-24-14-6-5-13-23(24)28-25(29)15-16-27-26(30)21-10-3-2-4-11-21/h5-7,9,12-14,19,21H,2-4,8,10-11,15-18H2,1H3,(H,27,30)

InChI Key

WGSDEFQPQMNFEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4

Origin of Product

United States

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